N-cyclohexyl-2-methoxy-5-methylaniline
Description
N-Cyclohexyl-2-methoxy-5-methylaniline is a substituted aniline derivative characterized by a cyclohexyl group attached to the nitrogen atom, a methoxy group at the 2-position, and a methyl group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
N-cyclohexyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C14H21NO/c1-11-8-9-14(16-2)13(10-11)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |
InChI Key |
DMQQWOKUOCEQOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Cyclohexyl vs. Simple Aniline : The addition of the cyclohexyl group increases molecular weight by ~82 g/mol compared to 2-methoxy-5-methylaniline, significantly reducing water solubility and enhancing lipophilicity .
- Electron-Withdrawing vs. Donating Groups: Nitro-substituted analogs (e.g., 4-Methoxy-5-methyl-2-nitroaniline) exhibit higher polarity and reactivity due to the electron-withdrawing NO₂ group, contrasting with the electron-donating methoxy and methyl groups in the target compound .
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